2,4-Dinitrobenzenesulfonyl chloride
Overview
Description
2,4-Dinitrobenzenesulfonyl chloride causes the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides.
May contain up to 3.5% benzene
Scientific Research Applications
Nucleophilic Substitution Reactions
2,4-Dinitrobenzenesulfonyl chloride has been utilized in nucleophilic substitution reactions. Gazitúa et al. (2018) demonstrated its reactivity with propylamine, highlighting the significant influence of the solvent and the nature of the nucleophile on reaction rates and mechanisms (Gazitúa et al., 2018).
Enhancement of Detection in Liquid Chromatography-Mass Spectrometry
Higashi et al. (2006) explored its application in enhancing the detection of estrogens in biological fluids using liquid chromatography-mass spectrometry. This approach improved detection sensitivity significantly (Higashi et al., 2006).
Synthesis of N-Glycosyl Amides
Talan et al. (2009) reported the use of this compound for synthesizing N-glucosylamides. This method offered a mild and efficient approach for the synthesis of these compounds (Talan et al., 2009).
Development of Fluorescent and Chromogenic Chemodosimeters
Yang et al. (2009) developed a chromo- and fluorogenic chemodosimeter for sulfide anion detection using 2,4-dinitrobenzenesulfonyl-fluorescein. This approach showed high sensitivity and selectivity (Yang et al., 2009).
Fungicidal Activity
Adelowo et al. (2010) synthesized alkyl-2,4-dinitrobenzenesulfenate esters using this compound, demonstrating their fungicidal activity against various fungi. This highlights its potential in agricultural applications (Adelowo et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrobenzenesulfonyl chloride is glycosylamines . It causes the sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . Glycosylamines play a crucial role in various biological processes, including protein glycosylation and cellular signaling.
Mode of Action
This compound interacts with its targets through a process known as sulfonation . This compound attaches a sulfonate group to glycosylamines, resulting in the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides . This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group in the compound .
Result of Action
The sulfonation of glycosylamines by this compound results in the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides . This can potentially alter the function of glycosylamines, affecting various cellular processes.
Safety and Hazards
Future Directions
2,4-Dinitrobenzenesulfonyl chloride has been used to create a carbon dot-based fluorescent probe for biothiols, which has potential applications in imaging of biothiols in living cells . It has also been used in the synthesis of a novel electrochemical probe for the selective determination of biothiols , indicating its potential in analytical chemistry.
Biochemical Analysis
Biochemical Properties
2,4-Dinitrobenzenesulfonyl chloride is known to undergo addition reactions with transannularly substituted cycloalkenes and norbornenes . It can convert allylic alcohols to dienes by 1,4-elimination . The compound is also used to protect primary amines .
Cellular Effects
It is known that the compound has irritant and corrosive properties, causing harm to the skin, eyes, and respiratory system upon contact . It is important to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biothiols. The compound has been used to create a highly selective fluorescent probe for biothiols, based on a nucleophilic substitution reaction . Upon addition of biothiols, the 2,4-dinitrobenzenesulfonyl group of the probe is removed by thiol groups, resulting in the restoration of fluorescence .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
It is known that the compound can undergo addition reactions with certain compounds, suggesting that it may interact with enzymes or cofactors in these reactions .
Properties
IUPAC Name |
2,4-dinitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSNKZUKDBPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061854 | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-44-6 | |
Record name | 2,4-Dinitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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